molecular formula C6H3F3N2O2S B6350603 3-Nitro-2-(trifluoromethylthio)pyridine, 97% CAS No. 1408279-28-6

3-Nitro-2-(trifluoromethylthio)pyridine, 97%

Cat. No. B6350603
CAS RN: 1408279-28-6
M. Wt: 224.16 g/mol
InChI Key: KEYNUQOOPXWQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-2-(trifluoromethylthio)pyridine, also known as 3N-TFP, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless to pale yellow liquid with a molecular formula of C5H4F3N2OS and a molecular weight of 191.14 g/mol. 3N-TFP has a boiling point of 128-129 °C, a melting point of -50 °C, and a flash point of 23 °C. It is soluble in water, ethanol, and methanol, and insoluble in ether.

Mechanism of Action

3-Nitro-2-(trifluoromethylthio)pyridine, 97% acts as an electrophile in organic synthesis, forming covalent bonds with nucleophiles. It is also a strong oxidizing agent and can be used to oxidize organic compounds. Additionally, it can act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
3-Nitro-2-(trifluoromethylthio)pyridine, 97% has been found to be non-toxic and non-irritating when used in laboratory experiments. However, it has been found to be toxic to aquatic life and should be handled with care.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-Nitro-2-(trifluoromethylthio)pyridine, 97% in laboratory experiments are its low cost, its high purity, and its availability in a wide range of concentrations. Additionally, it is easy to use and can be stored at room temperature. However, it is important to note that 3-Nitro-2-(trifluoromethylthio)pyridine, 97% is a strong oxidizing agent and should be handled with care.

Future Directions

In the future, 3-Nitro-2-(trifluoromethylthio)pyridine, 97% may be used in the synthesis of new pharmaceuticals, polymers, and other organic compounds. It may also be used in the synthesis of new heterocyclic compounds, as well as in the synthesis of other organic compounds. Additionally, it may be used in the development of new catalytic reactions, as well as in the development of new catalysts. Finally, 3-Nitro-2-(trifluoromethylthio)pyridine, 97% may be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

3-Nitro-2-(trifluoromethylthio)pyridine, 97% can be synthesized by reacting 3-nitropyridine with trifluoromethylthiol in an aqueous solution. The reaction is conducted at a temperature of 70-80 °C for two hours. The reaction is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization to obtain a 97% pure compound.

Scientific Research Applications

3-Nitro-2-(trifluoromethylthio)pyridine, 97% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and as a reagent for organic synthesis. It has also been used in the synthesis of organic compounds, such as quinolines, thiophenes, and pyridines. Additionally, 3-Nitro-2-(trifluoromethylthio)pyridine, 97% has been used in the synthesis of various heterocyclic compounds and as a reagent in the synthesis of various other organic compounds.

properties

IUPAC Name

3-nitro-2-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2S/c7-6(8,9)14-5-4(11(12)13)2-1-3-10-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYNUQOOPXWQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.